molecular formula C16H19F3N4O2 B10924213 3-[6-oxo-2-(propan-2-yl)-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(prop-2-en-1-yl)propanamide

3-[6-oxo-2-(propan-2-yl)-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(prop-2-en-1-yl)propanamide

Cat. No.: B10924213
M. Wt: 356.34 g/mol
InChI Key: QLNFHZHXNLTGOI-UHFFFAOYSA-N
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Description

N~1~-ALLYL-3-[2-ISOPROPYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives This compound is characterized by its unique structure, which includes an allyl group, an isopropyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-ALLYL-3-[2-ISOPROPYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolopyridine core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a hydrazine derivative and a pyridine derivative, under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents, such as trifluoromethyl iodide or trifluoromethyl sulfonate, in the presence of a catalyst.

    Alkylation with the allyl group: The allyl group can be introduced through an alkylation reaction using an allyl halide and a base.

    Addition of the isopropyl group: The isopropyl group can be introduced through a Friedel-Crafts alkylation reaction using isopropyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N~1~-ALLYL-3-[2-ISOPROPYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N~1~-ALLYL-3-[2-ISOPROPYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N1-ALLYL-3-[2-ISOPROPYL-6-OXO-4-(TRIFLUOROMETHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N~1~-ALLYL-3-[2-ISOPROPYL-6-OXO-4-(METHYL)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE: Similar structure but with a methyl group instead of a trifluoromethyl group.

    N~1~-ALLYL-3-[2-ISOPROPYL-6-OXO-4-(CHLORO)-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE: Similar structure but with a chloro group instead of a trifluoromethyl group.

Properties

Molecular Formula

C16H19F3N4O2

Molecular Weight

356.34 g/mol

IUPAC Name

3-[6-oxo-2-propan-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-7-yl]-N-prop-2-enylpropanamide

InChI

InChI=1S/C16H19F3N4O2/c1-4-6-20-13(24)5-7-22-14(25)8-12(16(17,18)19)11-9-23(10(2)3)21-15(11)22/h4,8-10H,1,5-7H2,2-3H3,(H,20,24)

InChI Key

QLNFHZHXNLTGOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C2C(=CC(=O)N(C2=N1)CCC(=O)NCC=C)C(F)(F)F

Origin of Product

United States

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